Cas no 19231-06-2 (Bis(4-methoxyphenyl)iodonium bromide)

Bis(4-methoxyphenyl)iodonium bromide 化学的及び物理的性質
名前と識別子
-
- Iodonium,bis(4-methoxyphenyl)-, bromide (1:1)
- bis(4-methoxyphenyl)iodanium,bromide
- Di(p-anisyl)iodonium Bromide
- 4,4'-dimethoxydiphenyliodonium bromide
- 4,4'-dimethoxy-diphenyliodonium bromide
- AC1MI0JR
- AC1Q1RCT
- bis-(4-methoxy-phenyl)-iodonium , bromide
- bis(4-methoxyphenyl)iodonium bromide
- bis-(4-methoxyphenyl)iodonium bromide
- Bis-(4-methoxy-phenyl)-jodonium, Bromid
- CTK8H4330
- di(4-methoxyphenyl)iodonium bromide
- EINECS 242-899-4
- Bis(p-anisyl) iodoniumbromide salt
- bis(4-methoxyphenyl)iodanium bromide
- Iodonium, bis(4-methoxyphenyl)-, bromide
- AK316675
- Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)
- DTXSID80940894
- Bis(4-methoxyphenyl)iodoniumbromide
- SY073878
- MFCD00031571
- bis(4-methoxyphenyl)iodanium;bromide
- NS00047693
- Iodonium,bis(4-methoxyphenyl)-,bromide(1:1)
- AKOS024431193
- A853768
- 19231-06-2
- SCHEMBL8745388
- Bis(4-Methoxyphenyl)-Iodonium Bromide (1:1)
- Bis(4-Methoxy Phenyl)Iodonium Bromide
- C14H14BrIO2
- s11873
- AS-10705
- YDSNSDXMWRVLLI-UHFFFAOYSA-M
- Bis(p-methoxyphenyl)iodonium bromide
- DB-100910
- Bis(4-methoxyphenyl)iodonium Bromide; Bis(p-anisyl)iodonium Bromide; NSC 141350; p,p'-Dimethoxydiphenyliodonium Bromide
- Bis(4-methoxyphenyl)iodonium bromide
-
- MDL: MFCD00031571
- インチ: 1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
- InChIKey: YDSNSDXMWRVLLI-UHFFFAOYSA-M
- ほほえんだ: [I+](C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H].[Br-]
計算された属性
- せいみつぶんしりょう: 405.8121
- どういたいしつりょう: 419.922185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 18.46
Bis(4-methoxyphenyl)iodonium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-10g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 10g |
¥841.00 | 2023-11-21 | |
Alichem | A019108365-25g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95% | 25g |
$150.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-5g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95+% | 5g |
409.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-25g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 25g |
¥1793.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024711-100g |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 98% | 100g |
¥5596.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE918-250mg |
Bis(4-methoxyphenyl)iodonium bromide |
19231-06-2 | 95+% | 250mg |
59CNY | 2021-05-08 | |
TRC | D417060-5 g |
Di(p-anisyl)iodonium Bromide |
19231-06-2 | 5g |
$ 130.00 | 2022-01-09 | ||
abcr | AB496433-1 g |
Bis(4-methoxyphenyl)iodonium bromide, 95%; . |
19231-06-2 | 95% | 1g |
€71.50 | 2023-06-15 | |
abcr | AB496433-1g |
Bis(4-methoxyphenyl)iodonium bromide, 95%; . |
19231-06-2 | 95% | 1g |
€68.80 | 2025-02-16 | |
Aaron | AR002GIB-10g |
Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) |
19231-06-2 | 97% | 10g |
$82.00 | 2025-01-21 |
Bis(4-methoxyphenyl)iodonium bromide 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Bis(4-methoxyphenyl)iodonium bromideに関する追加情報
Comprehensive Overview of Bis(4-methoxyphenyl)iodonium bromide (CAS No. 19231-06-2): Properties, Applications, and Industry Insights
Bis(4-methoxyphenyl)iodonium bromide (CAS No. 19231-06-2) is a specialized organic compound belonging to the iodonium salt family. Its unique chemical structure, featuring two 4-methoxyphenyl groups bonded to an iodine cation with a bromide counterion, makes it a valuable reagent in synthetic chemistry and materials science. Researchers and manufacturers increasingly seek this compound for its role in photoinitiation, polymerization, and advanced material synthesis, aligning with trends in sustainable chemistry and high-performance material development.
The compound's iodonium core contributes to its exceptional reactivity, particularly in light-induced reactions. This property has driven interest in Bis(4-methoxyphenyl)iodonium bromide as a photoacid generator (PAG), a topic frequently searched in relation to photoresist technologies and 3D printing materials. Recent studies highlight its efficiency in initiating cationic polymerization under UV exposure, answering common queries about "eco-friendly alternatives to traditional initiators" in polymer science.
From a molecular perspective, the methoxy substituents enhance the compound's solubility in organic solvents while stabilizing the iodonium center. This dual functionality addresses frequent search terms like "solvent-compatible photoinitiators" and "stable iodonium salts." Analytical data shows optimal performance in aprotic solvents, with thermal stability up to 150°C—key information for formulators exploring "high-temperature compatible photoinitiators."
Industry applications of CAS 19231-06-2 span multiple cutting-edge fields. In electronics, it serves as a critical component in photo-patternable materials, responding to growing searches about "next-gen PCB fabrication." The compound's ability to generate acids upon irradiation makes it indispensable for creating microelectronic patterns, with recent patents highlighting improved resolution compared to conventional systems. Material scientists also utilize it in hybrid polymer development, a hot topic in academic literature and industrial R&D forums.
Quality specifications for Bis(4-methoxyphenyl)iodonium bromide typically include ≥98% purity with controlled moisture content, addressing laboratory purchasers' frequent concerns about "reagent-grade iodonium salts." Proper storage conditions (ambient temperature, desiccated environment) align with common questions regarding "handling sensitive photoinitiators." Leading suppliers now provide technical bulletins detailing HPLC chromatograms and UV-Vis spectra—information highly valued by quality-conscious researchers.
Emerging research directions demonstrate the compound's potential in green chemistry applications. Recent publications explore its use in visible-light-mediated transformations, tapping into the popular search trend of "sustainable photochemistry." The methoxy groups' electron-donating properties enable reactions at lower energy inputs, answering frequent queries about "energy-efficient catalytic systems." This positions 19231-06-2 as a candidate for meeting industry demands for environmentally benign processes.
Synthetic methodologies for iodonium salt preparation continue to evolve, with improved yields reported via oxidative iodination routes. These advancements respond to persistent searches for "high-yield iodonium synthesis" and "scalable PAG production." Process chemists emphasize the importance of controlling bromide content—a key parameter affecting performance in end-use applications that frequently appears in technical discussions.
Regulatory and safety profiles of Bis(4-methoxyphenyl)iodonium bromide show compliance with major chemical inventories, addressing compliance officers' common questions about "REACH-listed photoinitiators." While not classified as hazardous under standard protocols, proper handling procedures (including UV-protective equipment) mirror best practices for photosensitive compounds—a crucial consideration for laboratory safety officers researching "safe photoacid generator handling."
The commercial landscape for CAS 19231-06-2 reflects growing demand from Asia-Pacific electronics manufacturers and European specialty chemical producers. Market analysts note increased inquiries about "reliable iodonium salt suppliers" and "custom synthesis options," particularly for applications requiring tailored purity grades. Current price trends correlate with raw material availability for 4-methoxyiodobenzene precursors, a connection often explored in procurement strategy discussions.
Future prospects for this compound appear promising, with patent analysis revealing novel applications in bioactive material fabrication and smart coatings—two rapidly growing sectors frequently searched alongside "advanced functional materials." Research consortiums are investigating modified derivatives with enhanced properties, responding to the persistent question of "next-generation iodonium photoinitiators" in academic and industrial forums alike.
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